molecular formula C16H24N2O2S B13964738 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13964738
M. Wt: 308.4 g/mol
InChI Key: ZXKCGRJJWRQHFX-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanylmethyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanylmethyl group can form covalent bonds with specific amino acid residues, further modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-(Pyridin-4-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness

2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and pyrrolidine rings, along with the sulfanylmethyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Biological Activity

2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(((pyridin-4-ylmethyl)thio)methyl)pyrrolidine-1-carboxylate, is a compound of interest due to its potential biological activities. The structure of this compound suggests that it may interact with various biological targets, making it a candidate for further investigation in pharmacological contexts.

  • Molecular Formula : C16H24N2O2S
  • Molecular Weight : 308.43896 g/mol
  • CAS Number : 1353979-28-8

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but its structural components suggest potential interactions with enzymes and receptors. The pyrrolidine ring and the pyridine moiety are known to contribute to various biological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies

Research indicates that compounds similar in structure to this compound can act as inhibitors of viral neuraminidase, an enzyme critical for the life cycle of influenza viruses. A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting neuraminidase, showcasing their potential as antiviral agents .

Table 1: Comparison of Neuraminidase Inhibitors

CompoundTypeIC50 (µM)Mechanism of Action
Pyrrolidine DerivativeNeuraminidase0.5Competitive inhibition with substrate
PhenylglycineNeuraminidase1.0Forms hydrogen bonds with key residues
2-(Pyridin-4-ylmethyl)NeuraminidaseTBDTBD

Case Studies and Research Findings

  • Antiviral Activity : A study on novel amino acid inhibitors demonstrated that compounds with pyrrolidine structures exhibited significant antiviral activity against influenza virus neuraminidase. The presence of positively charged amino groups was crucial for binding to the enzyme .
  • Toxicity Assessments : Preliminary toxicity studies indicate that similar compounds exhibit low toxicity profiles in animal models. For instance, a study on simple aryl alkyl carboxylic acid esters revealed minimal adverse effects at high doses, suggesting a favorable safety margin for further development .
  • Structural Analysis : X-ray crystallography studies have shown that pyrrolidine derivatives can induce conformational changes in target enzymes, enhancing their inhibitory effects. This structural adaptability may play a role in the biological activity of this compound .

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(pyridin-4-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(18)12-21-11-13-6-8-17-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3

InChI Key

ZXKCGRJJWRQHFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCC2=CC=NC=C2

Origin of Product

United States

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